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molecular formula KClO<br>ClKO B1603080 Potassium hypochlorite CAS No. 7778-66-7

Potassium hypochlorite

Cat. No. B1603080
M. Wt: 90.55 g/mol
InChI Key: SATVIFGJTRRDQU-UHFFFAOYSA-N
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Patent
US04996355

Procedure details

A 3.6 liter aqueous solution containing 500 g (5.5 mole) of potassium hypochlorite and 115 g potassium hydroxide, was taken in a 5 liter, 3-necked round-bottomed flask equipped with a Trubore stirrer, a thermometer, an addition funnel and a water condenser. 228.5 g (1.2 mole) of 4'-chloro-2',5'-difluoroacetophenone was dissolved in 550 ml of chloride and the solution was slowly added to the flask via the addition funnel. The temperature was not allowed to exceed 40° C. After the addition was complete, the heterogeneous mixture was stirred vigorously at reflux (40° C.) for 18 hours.
[Compound]
Name
aqueous solution
Quantity
3.6 L
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
228.5 g
Type
reactant
Reaction Step Two
Quantity
550 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[O-:2].[K+].[OH-].[K+].[Cl:6][C:7]1[C:12]([F:13])=[CH:11][C:10]([C:14](=[O:16])C)=[C:9]([F:17])[CH:8]=1>[Cl-]>[Cl:6][C:7]1[C:12]([F:13])=[CH:11][C:10]([C:14]([OH:16])=[O:2])=[C:9]([F:17])[CH:8]=1 |f:0.1,2.3|

Inputs

Step One
Name
aqueous solution
Quantity
3.6 L
Type
reactant
Smiles
Name
Quantity
500 g
Type
reactant
Smiles
Cl[O-].[K+]
Name
Quantity
115 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
228.5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1F)C(C)=O)F
Name
Quantity
550 mL
Type
solvent
Smiles
[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the heterogeneous mixture was stirred vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Trubore stirrer
ADDITION
Type
ADDITION
Details
the solution was slowly added to the flask via the addition funnel
CUSTOM
Type
CUSTOM
Details
to exceed 40° C
ADDITION
Type
ADDITION
Details
After the addition

Outcomes

Product
Name
Type
Smiles
ClC1=CC(=C(C(=O)O)C=C1F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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